Cas no 1256355-22-2 (3-Chloro-4-pyridineboronic acid hydrate)
3-Chloro-4-pyridineboronic acid hydrate Chemical and Physical Properties
Names and Identifiers
-
- 3-Chloro-4-pyridineboronic acid hydrate
- (3-Chloropyridin-4-yl)boronic acid hydrate
- 3-Chloro-4-pyridineboronic acid pentahydrate
- (3-Chloropyridin-4-yl)boronicacidhydrate
- BS-19821
- 3-Chloropyridine-4-boronic acid hydrate
- DTXSID30592069
- CS-0175123
- 3-CHLOROPYRIDIN-4-YL-4-BORONIC ACID
- 3-chloropyridin-4-ylboronic acid hydrate
- Boronic acid, B-(3-chloro-4-pyridinyl)-, hydrate (1:1)
- DB-348140
- AKOS015855469
- 3-chloro-4-pyridineboronic acid hydrate, AldrichCPR
- 1256355-22-2
- (3-chloropyridin-4-yl)boronic acid;hydrate
- 3-chloro-4-pyridine boronic acid hydrate
- FRQBKPHRQRPPDJ-UHFFFAOYSA-N
- MFCD03453058
- SCHEMBL452432
- BORONIC ACID, (3-CHLORO-4-PYRIDINYL)-(9CI)
- (3-Chloropyridin-4-yl)boronic acid--water (1/1)
- SY274029
- AT33868
-
- MDL: MFCD03453058
- Inchi: 1S/C5H5BClNO2.H2O/c7-5-3-8-2-1-4(5)6(9)10;/h1-3,9-10H;1H2
- InChI Key: FRQBKPHRQRPPDJ-UHFFFAOYSA-N
- SMILES: ClC1C=NC=CC=1B(O)O.O
Computed Properties
- Exact Mass: 175.02100
- Monoisotopic Mass: 175.0207509g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 114
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.4Ų
Experimental Properties
- PSA: 62.58000
- LogP: -0.64950
3-Chloro-4-pyridineboronic acid hydrate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Chloro-4-pyridineboronic acid hydrate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029186394-100g |
(3-Chloropyridin-4-yl)boronic acid hydrate |
1256355-22-2 | 95% | 100g |
$722.16 | 2023-09-03 | |
| TRC | C428658-100mg |
3-Chloro-4-pyridineboronic acid hydrate |
1256355-22-2 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | C428658-250mg |
3-Chloro-4-pyridineboronic acid hydrate |
1256355-22-2 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | C428658-500mg |
3-Chloro-4-pyridineboronic acid hydrate |
1256355-22-2 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | C428658-1g |
3-Chloro-4-pyridineboronic acid hydrate |
1256355-22-2 | 1g |
$98.00 | 2023-05-18 | ||
| Matrix Scientific | 007681-500mg |
3-Chloro-4-pyridineboronic acid pentahydrate, 96% |
1256355-22-2 | 96% | 500mg |
$146.00 | 2023-09-10 | |
| Frontier Specialty Chemicals | C1827-1 g |
3-Chloropyridine-4-boronic acid hydrate |
1256355-22-2 | 1g |
$ 11.00 | 2022-11-04 | ||
| Frontier Specialty Chemicals | C1827-5 g |
3-Chloropyridine-4-boronic acid hydrate |
1256355-22-2 | 5g |
$ 32.00 | 2022-11-04 | ||
| Frontier Specialty Chemicals | C1827-25 g |
3-Chloropyridine-4-boronic acid hydrate |
1256355-22-2 | 25g |
$ 95.00 | 2022-11-04 | ||
| Frontier Specialty Chemicals | C1827-100 g |
3-Chloropyridine-4-boronic acid hydrate |
1256355-22-2 | 100g |
$ 263.00 | 2022-11-04 |
3-Chloro-4-pyridineboronic acid hydrate Suppliers
3-Chloro-4-pyridineboronic acid hydrate Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 3-Chloro-4-pyridineboronic acid hydrate
Research Brief on 3-Chloro-4-pyridineboronic acid hydrate (CAS: 1256355-22-2): Recent Advances and Applications
3-Chloro-4-pyridineboronic acid hydrate (CAS: 1256355-22-2) is a boronic acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in Suzuki-Miyaura cross-coupling reactions and as a key intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its role in the development of novel pharmaceuticals, particularly in the design of kinase inhibitors and other targeted therapies. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, applications, and potential therapeutic implications.
One of the most notable advancements in the use of 3-Chloro-4-pyridineboronic acid hydrate is its incorporation into the synthesis of small-molecule inhibitors targeting protein kinases. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with cancer and other diseases. Researchers have successfully utilized this compound as a building block to develop potent and selective inhibitors, demonstrating its utility in drug discovery. For instance, a recent study published in the Journal of Medicinal Chemistry detailed the synthesis of a series of pyridine-based kinase inhibitors, where 3-Chloro-4-pyridineboronic acid hydrate served as a crucial intermediate, enabling the introduction of chloro and boronic acid functionalities into the final molecules.
In addition to its role in kinase inhibitor development, 3-Chloro-4-pyridineboronic acid hydrate has been employed in the synthesis of boron-containing compounds for boron neutron capture therapy (BNCT). BNCT is an emerging treatment modality for certain types of cancer, leveraging the ability of boron-10 to capture thermal neutrons and release high-energy particles that selectively destroy tumor cells. The boronic acid moiety in this compound provides a convenient handle for further functionalization, making it a valuable precursor in the design of boron delivery agents. Recent preclinical studies have shown promising results, with boron-containing derivatives exhibiting enhanced tumor uptake and retention.
The synthetic versatility of 3-Chloro-4-pyridineboronic acid hydrate has also been explored in materials science, particularly in the development of organic electronic materials. Boronic acids are known for their ability to form reversible covalent bonds with diols, a property that has been exploited in the design of dynamic covalent polymers and sensors. Researchers have reported the use of this compound in the fabrication of fluorescent sensors for the detection of biologically relevant molecules, such as glucose and reactive oxygen species. These applications underscore the compound's potential beyond traditional medicinal chemistry, highlighting its interdisciplinary relevance.
Despite its promising applications, challenges remain in the large-scale synthesis and purification of 3-Chloro-4-pyridineboronic acid hydrate. Recent efforts have focused on optimizing reaction conditions to improve yield and purity, with particular attention to minimizing the formation of byproducts. Advances in catalytic systems and green chemistry approaches have shown potential in addressing these challenges, paving the way for more efficient and sustainable production methods. Furthermore, the stability of the boronic acid moiety under physiological conditions remains an area of active investigation, as it can influence the pharmacokinetic properties of derived therapeutics.
In conclusion, 3-Chloro-4-pyridineboronic acid hydrate (CAS: 1256355-22-2) continues to be a compound of significant interest in chemical biology and medicinal chemistry. Its applications span from drug discovery and BNCT to materials science, demonstrating its broad utility. Ongoing research aims to overcome existing challenges and further expand its potential, making it a valuable tool for scientists and researchers in the field. As new studies emerge, this compound is likely to play an increasingly important role in the development of innovative therapies and technologies.
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